3-[(E)-{2-[(3-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl furan-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(E)-{[2-(3-METHYLPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL FURAN-2-CARBOXYLATE is a synthetic organic compound that belongs to the class of furan carboxylates. This compound is characterized by its complex molecular structure, which includes a furan ring, a phenyl group, and a methylphenoxyacetamido moiety. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(E)-{[2-(3-METHYLPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL FURAN-2-CARBOXYLATE typically involves multi-step organic reactions. The key steps may include:
Formation of the furan ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the phenyl group: This step may involve electrophilic aromatic substitution reactions.
Attachment of the methylphenoxyacetamido moiety: This can be done through amide bond formation reactions using reagents such as acyl chlorides or anhydrides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl or furan rings, leading to the formation of hydroxylated or ketone derivatives.
Reduction: Reduction reactions may target the imino or amido groups, resulting in the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. Potential mechanisms may include:
Binding to enzymes or receptors: Modulating their activity.
Interacting with nucleic acids: Affecting gene expression or replication.
Participating in redox reactions: Influencing cellular oxidative stress.
Comparison with Similar Compounds
Similar Compounds
3-[(E)-{[2-(3-METHYLPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL FURAN-2-CARBOXYLATE: Similar in structure but may have different substituents or functional groups.
Phenyl furan carboxylates: Compounds with similar core structures but varying side chains.
Uniqueness
The uniqueness of 3-[(E)-{[2-(3-METHYLPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL FURAN-2-CARBOXYLATE lies in its specific combination of functional groups and molecular architecture, which may confer distinct chemical and biological properties.
Properties
Molecular Formula |
C21H18N2O5 |
---|---|
Molecular Weight |
378.4 g/mol |
IUPAC Name |
[3-[(E)-[[2-(3-methylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] furan-2-carboxylate |
InChI |
InChI=1S/C21H18N2O5/c1-15-5-2-7-17(11-15)27-14-20(24)23-22-13-16-6-3-8-18(12-16)28-21(25)19-9-4-10-26-19/h2-13H,14H2,1H3,(H,23,24)/b22-13+ |
InChI Key |
QGQUPINIOLRCME-LPYMAVHISA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)OCC(=O)N/N=C/C2=CC(=CC=C2)OC(=O)C3=CC=CO3 |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NN=CC2=CC(=CC=C2)OC(=O)C3=CC=CO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.